Cas no 325988-10-1 (N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide)
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-(2-methoxy-5-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)-
- AKOS001014086
- F0193-0279
- N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
- N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Z31416414
- Oprea1_627789
- N-(2-METHOXY-5-NITROPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
- 325988-10-1
- N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
-
- Inchi: 1S/C18H19N3O6S/c1-27-17-9-6-14(21(23)24)12-16(17)19-18(22)13-4-7-15(8-5-13)28(25,26)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22)
- InChI Key: SEQWSTMNMXQRCD-UHFFFAOYSA-N
- SMILES: C(NC1=CC([N+]([O-])=O)=CC=C1OC)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 405.09945651g/mol
- Monoisotopic Mass: 405.09945651g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 660
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 130Ų
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0193-0279-2μmol |
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-10-1 | 90%+ | 2μmol |
$57.0 | 2023-08-06 | |
| Life Chemicals | F0193-0279-5μmol |
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-10-1 | 90%+ | 5μmol |
$63.0 | 2023-08-06 | |
| Life Chemicals | F0193-0279-10μmol |
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-10-1 | 90%+ | 10μmol |
$69.0 | 2023-08-06 | |
| Life Chemicals | F0193-0279-20μmol |
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-10-1 | 90%+ | 20μmol |
$79.0 | 2023-08-06 | |
| Life Chemicals | F0193-0279-1mg |
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-10-1 | 90%+ | 1mg |
$54.0 | 2023-08-06 | |
| Life Chemicals | F0193-0279-2mg |
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-10-1 | 90%+ | 2mg |
$59.0 | 2023-08-06 | |
| Life Chemicals | F0193-0279-3mg |
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-10-1 | 90%+ | 3mg |
$63.0 | 2023-08-06 | |
| Life Chemicals | F0193-0279-4mg |
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-10-1 | 90%+ | 4mg |
$66.0 | 2023-08-06 | |
| Life Chemicals | F0193-0279-5mg |
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-10-1 | 90%+ | 5mg |
$69.0 | 2023-08-06 | |
| Life Chemicals | F0193-0279-10mg |
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-10-1 | 90%+ | 10mg |
$79.0 | 2023-08-06 |
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
Professional Introduction to N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 325988-10-1)
N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 325988-10-1, represents a novel class of molecules with potential applications in the treatment of various diseases. The unique structural features of this compound, particularly its pyrrolidine-1-sulfonyl and nitrophenyl moieties, make it a promising candidate for further investigation in medicinal chemistry.
The N-(2-methoxy-5-nitrophenyl) moiety is particularly noteworthy due to its ability to interact with biological targets in a highly specific manner. This region of the molecule is known to exhibit strong binding affinity to certain enzymes and receptors, which has been leveraged in the design of drugs targeting neurological disorders. Recent studies have highlighted the potential of this moiety in modulating neurotransmitter activity, suggesting its utility in the development of novel therapeutics for conditions such as depression and anxiety.
The pyrrolidine-1-sulfonyl group adds another layer of complexity to the compound's pharmacological profile. This functional group is commonly found in bioactive molecules and has been shown to enhance binding interactions with biological targets. In particular, the sulfonyl group can form hydrogen bonds and ionic interactions with polar residues in proteins, thereby increasing the compound's affinity for its target. This feature has been exploited in the design of drugs targeting inflammatory pathways and has shown promise in preclinical studies.
In recent years, there has been a growing interest in the development of multifunctional drugs that can address multiple targets simultaneously. N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide exemplifies this trend, as its dual functionality allows it to interact with both enzymatic and receptor targets. This property makes it an attractive candidate for the development of combination therapies that can provide synergistic effects and improve treatment outcomes.
The synthesis of N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The nitration step, which introduces the 5-nitro group into the phenyl ring, is particularly critical and must be performed under controlled conditions to avoid unwanted side reactions. The subsequent sulfonylation step, where the pyrrolidine-1-sulfonyl group is introduced, also requires precise control to ensure regioselectivity and minimize byproduct formation.
The pharmacokinetic properties of N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide have been thoroughly investigated in preclinical studies. These studies have revealed that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, suggesting its potential for clinical translation. Additionally, preliminary toxicity studies have shown that the compound is well-tolerated at therapeutic doses, further supporting its candidacy for further development.
The potential therapeutic applications of N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide are broad and span multiple disease areas. In oncology, for instance, this compound has shown promise as an inhibitor of certain kinases involved in cancer cell proliferation. In neurology, it has been investigated for its potential to modulate neurotransmitter activity and treat neurological disorders. Furthermore, preliminary data suggest that it may have anti-inflammatory properties, making it a candidate for treating autoimmune diseases.
The development of N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is part of a larger effort to discover and develop novel therapeutics based on innovative chemical scaffolds. The unique structural features of this compound highlight the importance of rational drug design in identifying molecules with high therapeutic potential. As research continues to uncover new biological targets and mechanisms, compounds like N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide will play a crucial role in shaping the future of medicine.
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